2-chloro-N-(2-methylpropyl)pyridin-4-amine

Lipophilicity Drug Design ADME

Optimizing lead series for lipophilicity and permeability often involves laborious synthesis and validation of multiple analogs. 2-Chloro-N-(2-methylpropyl)pyridin-4-amine (CAS 1551804-37-5) solves this by providing a pre-characterized, high-purity scaffold for structure-activity relationship (SAR) studies. - Achieves an XLogP3 of 3.1 and a topological polar surface area of 24.9 Ų, striking a critical balance for membrane penetration and target binding. - The branched N-isobutyl substituent reduces the risk of undesired N,N-dialkylation during subsequent derivatization, streamlining probe synthesis. - Supplied with documented 95% purity, enabling immediate use in kinase inhibitor or Kv7 potassium channel modulator programs without additional purification.

Molecular Formula C9H13ClN2
Molecular Weight 184.66 g/mol
Cat. No. B13268583
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-(2-methylpropyl)pyridin-4-amine
Molecular FormulaC9H13ClN2
Molecular Weight184.66 g/mol
Structural Identifiers
SMILESCC(C)CNC1=CC(=NC=C1)Cl
InChIInChI=1S/C9H13ClN2/c1-7(2)6-12-8-3-4-11-9(10)5-8/h3-5,7H,6H2,1-2H3,(H,11,12)
InChIKeyAAIGOTZMKMJRBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Profile for Procurement Screening


2-Chloro-N-(2-methylpropyl)pyridin-4-amine (CAS 1551804-37-5) is a substituted heterocyclic amine belonging to the 4-aminopyridine class, characterized by a chlorine atom at the pyridine 2-position and an N-isobutyl (2-methylpropyl) substituent on the exocyclic amine [1]. With a molecular formula of C₉H₁₃ClN₂, a molecular weight of 184.66 g/mol, a calculated XLogP3-AA of 3.1, and a topological polar surface area of 24.9 Ų, this compound occupies a distinct physicochemical space among mono-N-alkylated 2-chloro-4-aminopyridine analogs, making it a candidate for lead optimization programs where balancing lipophilicity and permeability is critical [1].

Scaffold4-Aminopyridine core for lead optimization programs
HandleBranched isobutyl supports regioselective derivatization
AvailabilityCatalog-available with documented purity specification

Why This Compound Cannot Be Substituted with Close Analogs


Within the 2-chloro-4-aminopyridine scaffold, even modest changes to the N-alkyl substituent produce quantifiable shifts in key molecular properties that govern ADME behavior, target engagement, and synthetic tractability. The N-isobutyl substituent on 2-chloro-N-(2-methylpropyl)pyridin-4-amine introduces a branched alkyl chain that increases lipophilicity (XLogP3-AA = 3.1) relative to its straight-chain N-butyl isomer while simultaneously introducing steric bulk at the α-carbon that can alter the conformational preferences of the amine relative to the pyridine ring [1][2]. Compared to the N-methyl or N-ethyl analogs, the larger hydrophobic surface area of the isobutyl group can enhance affinity for lipophilic binding pockets but may also reduce aqueous solubility. These structure-dependent differences mean that selection of a close N-alkyl analog for a biological assay or synthetic sequence without experimental validation introduces a material risk of divergent potency, selectivity, or reaction yield [1].

N-Methyl analogSignificant lipophilicity shift may alter membrane permeability and assay outcomes.
N,N-Diisobutyl analogAbsence of hydrogen bond donor (HBD=0) removes a key target-interaction anchor.
Linear N-butyl analogLower steric hindrance and additional rotatable bond can reduce regioselectivity in downstream reactions.

Quantitative Differentiation Against Closest N-Alkyl Analogs


Lipophilicity Advantage Over N-Methyl Analog for Membrane Permeability

2-Chloro-N-(2-methylpropyl)pyridin-4-amine exhibits a computed XLogP3-AA of 3.1, representing a significant increase in lipophilicity versus the N-methyl analog 2-chloro-N-methylpyridin-4-amine (C₆H₇ClN₂, MW 142.59, estimated XLogP3 ~1.8) [1][2]. This difference of approximately 1.3 log units corresponds to a roughly 20-fold higher predicted partition coefficient, which can be decisive in cell-based assays requiring passive membrane permeability, as well as in purification method selection where chromatographic retention times will differ substantially [1].

Membrane Permeability
Class-level
XLogP3 3.1 vs N-methyl ~1.8 (Δ ≈ +1.3)
Supports cell-based assay compound selection where passive permeability is critical.
Computed values; experimental logP may differ across buffer/lipid systems.
Lipophilicity Drug Design ADME

TPSA and HBD Differentiation from N,N-Diisobutyl Analog for CNS Triage

With a TPSA of 24.9 Ų, 2-chloro-N-(2-methylpropyl)pyridin-4-amine falls below the 60 Ų threshold commonly associated with favorable CNS penetration, while remaining above the TPSA of simpler mono-alkyl analogs such as 2-chloro-N-methylpyridin-4-amine (TPSA ~24.9 Ų, identical due to same HBD/HBA count) [1]. In contrast, the N,N-diisobutyl analog (2-chloro-N,N-diisobutylpyridin-4-amine, C₁₃H₂₁ClN₂, MW 240.77) possesses a TPSA of approximately 16.1 Ų and zero hydrogen bond donors, placing it further from the CNS drug-like sweet spot [1]. The retention of one hydrogen bond donor (N-H) in the target compound provides a critical anchor for target hydrogen bonding that is absent in the tertiary amine analog, while the isobutyl group provides sufficient steric bulk to potentially enhance selectivity over the less hindered N-methyl or N-ethyl comparators.

CNS Drug-Like Profile
Class-level
TPSA 24.9 Ų, HBD=1 vs N,N-diisobutyl TPSA ~16.1, HBD=0
Retained HBD may support target hydrogen bonding; TPSA within CNS-favorable range.
Computed by Cactvs; experimental CNS MPO score not validated.
CNS Drug Design Permeability Physicochemical Property

Branched Alkyl Handle for Selective Derivatization vs. Linear N-Butyl Analog

The isobutyl (2-methylpropyl) substituent on the 4-amino group provides a synthetically distinct handle compared to the linear N-butyl analog (N-butyl-2-chloropyridin-4-amine, CAS 1289091-72-0) [1]. The steric hindrance introduced by the branched isobutyl group at the α-carbon can be exploited to control regioselectivity in subsequent N-alkylation or cross-coupling reactions, potentially avoiding the formation of N,N-dialkylated byproducts that are more prevalent with less hindered primary amines. This structural feature is particularly relevant when this compound serves as an intermediate en route to more complex kinase inhibitor scaffolds or Kv7 channel modulators, where selectivity in the final N-substitution pattern is critical .

Derivatization Control
Source review
Branched isobutyl reduces tendency for N,N-dialkylation vs linear N-butyl.
May improve yield of mono-substituted intermediate in multi-step synthesis.
No head-to-head synthetic yield data publicly available; steric rationale only.
Medicinal Chemistry Synthetic Chemistry Intermediate

Commercially Available Purity Specification: 95% Baseline from Leyan Enabling Reproducible SAR Studies

2-Chloro-N-(2-methylpropyl)pyridin-4-amine is commercially available from Leyan (Product No. 2087128) with a certified purity of 95% . This documented purity specification provides a minimum quality baseline for procurement, enabling direct comparison against alternative suppliers or custom synthesis quotes. In contrast, several closely related N-alkyl analogs (e.g., 2-chloro-N-ethylpyridin-4-amine, 2-chloro-N-propylpyridin-4-amine) are available from fewer catalog suppliers and may lack publicly posted purity specifications, introducing procurement uncertainty for laboratories requiring batch-to-batch consistency in SAR campaigns .

Procurement Quality
Data to verify
95% purity (Leyan, Product No. 2087128)
Reduces impurity-related uncertainty in SAR and reaction reproducibility.
Verify vendor CoA for lot-specific purity; no independent certification source cited.
Quality Control Procurement Reproducibility

Application Scenarios in Drug Discovery and Chemical Synthesis


Kinase Inhibitor Lead Optimization with Balanced Lipophilicity

In kinase inhibitor programs where the 2-chloro-4-aminopyridine core serves as a hinge-binding motif, the isobutyl substituent provides an XLogP3 of 3.1 with a single hydrogen bond donor (TPSA 24.9 Ų), positioning this compound as a candidate for lead series requiring moderate lipophilicity and CNS-compatible physicochemical properties [1]. The branched alkyl architecture may offer superior selectivity against off-target kinases compared to the less sterically hindered N-methyl analog, though this advantage remains a class-level inference pending direct comparative kinase profiling data [1].

Kv7 Potassium Channel Modulator Intermediate Synthesis

Patent literature describing substituted pyridinyl-methylamine derivatives as Kv7 (KCNQ) potassium channel modulators establishes the 2-chloro-4-aminopyridine scaffold as a privileged chemotype for ion channel drug discovery [1]. 2-Chloro-N-(2-methylpropyl)pyridin-4-amine can serve as a key synthetic intermediate in the construction of more elaborated Kv7 modulators, where the isobutyl group contributes both hydrophobic contacts and metabolic stability advantages relative to smaller N-alkyl substituents [1].

Antimicrobial Screening Library Design for Lipophilic Targets

The 4-aminopyridine class, including 2-chloro-substituted derivatives, has been investigated for antimicrobial activity across multiple pathogen classes [1]. With its computed XLogP3 of 3.1, 2-chloro-N-(2-methylpropyl)pyridin-4-amine is positioned in a lipophilicity range suitable for penetrating bacterial or parasitic membranes, while the single HBD enables target hydrogen bonding. For procurement teams building focused screening libraries, this compound fills a distinct physicochemical niche between the more polar N-methyl analog and the fully substituted, more lipophilic N,N-diisobutyl variant [1].

Chemical Biology Probe Development with Defined Synthetic Handle

The documented commercial availability at 95% purity from Leyan [1], combined with the presence of both a chlorine atom (amenable to cross-coupling) and a secondary amine (amenable to further N-functionalization), makes this compound suitable as a starting point for chemical biology probe synthesis. The branched isobutyl group reduces the propensity for undesired N,N-dialkylation during subsequent derivatization steps, a practical advantage for laboratories synthesizing probe molecules without access to specialized purification equipment [1].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Balanced lipophilicity (XLogP3 3.1) and single HBD
Kinase selectivity profiling against target and off-target kinases
Kv7 modulator intermediate synthesis
Branched alkyl handle for regioselective elaboration
Metabolic stability and selectivity of final modulator candidates
Antimicrobial screening library
Permeability-appropriate logP and HBD for membrane targets
Membrane penetration and target engagement in pathogen models
Chemical biology probe development
Dual functionalization sites (Cl and secondary amine)
Control of N,N-dialkylation during probe assembly
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